2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one
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Overview
Description
2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[321]octan-4-one is a complex organic compound that features a unique combination of a pyrimidine ring, a thienyl group, and a dioxabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multiple steps, starting with the preparation of the pyrimidine ring. The thienyl group is introduced through a thiolation reaction, and the trifluoromethyl group is added via a nucleophilic substitution reaction. The final step involves the formation of the dioxabicyclo octane structure through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thienyl group, resulting in the formation of dihydropyrimidines or dihydrothiophenes.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyrimidines, dihydrothiophenes
Substitution: Various substituted pyrimidines and thiophenes
Scientific Research Applications
2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity, fluorescence, and stability.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thienyl and pyrimidine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-{[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one
- 2-{[4-(4-Methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one
Uniqueness
The uniqueness of 2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the thienyl group and the dioxabicyclo octane structure distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
Properties
Molecular Formula |
C15H11F3N2O3S2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C15H11F3N2O3S2/c16-15(17,18)12-4-7(10-2-1-3-24-10)19-14(20-12)25-11-5-8(21)13-22-6-9(11)23-13/h1-4,9,11,13H,5-6H2 |
InChI Key |
IJLZWHNNJXHORO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2COC(C1=O)O2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
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